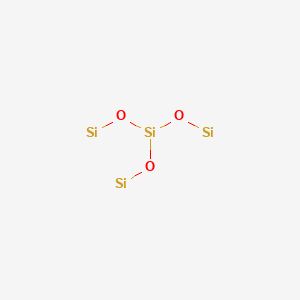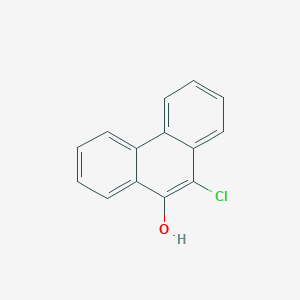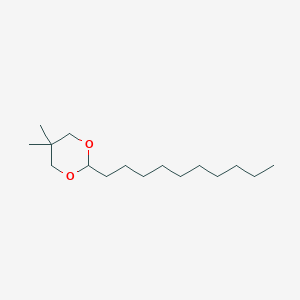
Bis(2-ethylhexyl) (R(R*,R*))-tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-ethylhexyl) (R(R*,R*))-tartrate is an organic compound that belongs to the class of esters. It is derived from tartaric acid and 2-ethylhexanol. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethylhexyl) (R(R*,R*))-tartrate typically involves the esterification of tartaric acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors where the reactants are mixed and heated. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products. The final product is purified through crystallization or other separation techniques to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-ethylhexyl) (R(R*,R*))-tartrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the ester.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Bis(2-ethylhexyl) (R(R*,R*))-tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of plasticizers, which are added to polymers to increase their flexibility and durability.
Wirkmechanismus
The mechanism by which Bis(2-ethylhexyl) (R(R*,R*))-tartrate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The stereochemistry of the compound allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) phthalate: A commonly used plasticizer with similar ester groups but different core structure.
Bis(2-ethylhexyl) tetrabromophthalate: Another plasticizer with brominated aromatic rings, used for its flame-retardant properties.
Uniqueness
Bis(2-ethylhexyl) (R(R*,R*))-tartrate is unique due to its chiral nature, which imparts specific stereochemical properties that are not present in other similar compounds. This makes it particularly valuable in applications requiring enantiomeric purity and specific molecular interactions.
Eigenschaften
CAS-Nummer |
13318-07-5 |
|---|---|
Molekularformel |
C20H38O6 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
bis(2-ethylhexyl) 2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C20H38O6/c1-5-9-11-15(7-3)13-25-19(23)17(21)18(22)20(24)26-14-16(8-4)12-10-6-2/h15-18,21-22H,5-14H2,1-4H3 |
InChI-Schlüssel |
UQKDJFLNVHKDRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC(=O)C(C(C(=O)OCC(CC)CCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


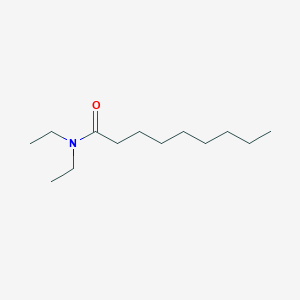

![2-[(4-Chlorobenzyl)sulfanyl]ethyl thiocyanate](/img/structure/B14729125.png)
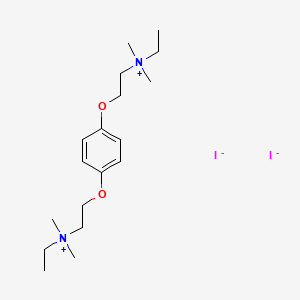
![Methyl 2-[(7-methoxy-2-oxo-chromene-3-carbonyl)amino]benzoate](/img/structure/B14729130.png)
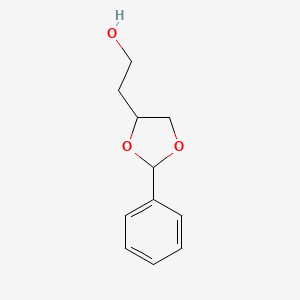
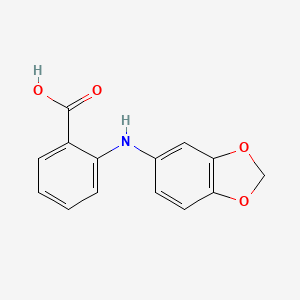
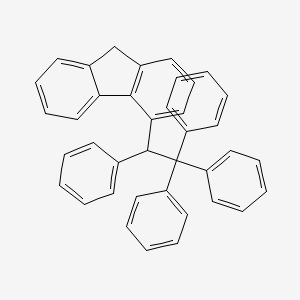

![2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate](/img/structure/B14729166.png)
